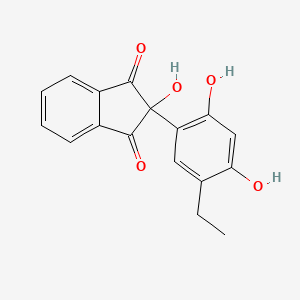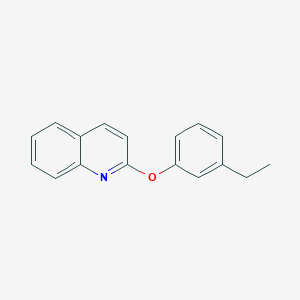![molecular formula C5H12O2S B14498754 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol CAS No. 64743-40-4](/img/structure/B14498754.png)
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C5H12O2S It is a thioether alcohol, characterized by the presence of both a thioether (sulfanyl) group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol can be synthesized through several methods. One common route involves the reaction of 2-methoxyethanethiol with ethylene oxide under basic conditions. The reaction proceeds as follows:
CH3OCH2CH2SH+CH2CH2O→CH3OCH2CH2SCH2CH2OH
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide.
Reduction: The hydroxyl group can be reduced to form the corresponding ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethers.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 2-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Comparison: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thioether and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Propiedades
Número CAS |
64743-40-4 |
|---|---|
Fórmula molecular |
C5H12O2S |
Peso molecular |
136.21 g/mol |
Nombre IUPAC |
1-(2-methoxyethylsulfanyl)ethanol |
InChI |
InChI=1S/C5H12O2S/c1-5(6)8-4-3-7-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
APJFTFLKPOGWAG-UHFFFAOYSA-N |
SMILES canónico |
CC(O)SCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
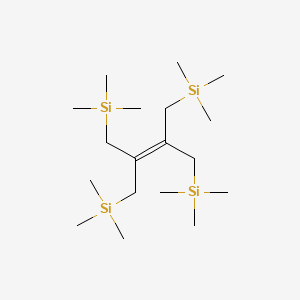

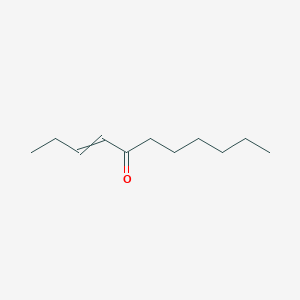

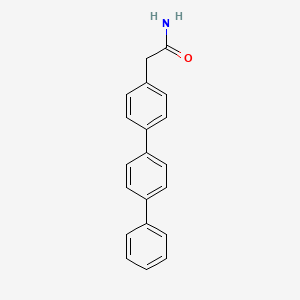
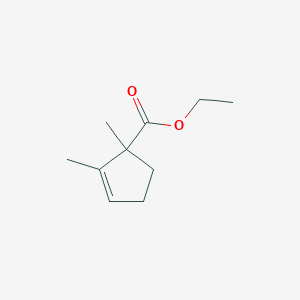
methyl}benzene](/img/structure/B14498725.png)
